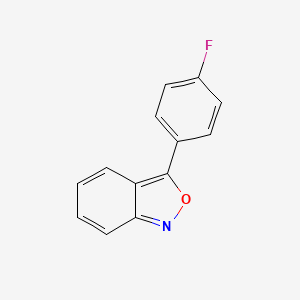
3-(4-Fluorophenyl)-2,1-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-2,1-benzisoxazole is a useful research compound. Its molecular formula is C13H8FNO and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 3-(4-Fluorophenyl)-2,1-benzisoxazole exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For instance, a study showed that derivatives of this compound could induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests against common bacterial strains revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Notably, Minimum Inhibitory Concentration (MIC) values ranged from 125 to 500 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
Case Studies
-
Anticancer Mechanism Exploration
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of various benzisoxazole derivatives, including this compound. The study utilized molecular docking techniques to identify binding affinities to cancer-related targets such as protein kinases and transcription factors. The findings suggested that modifications to the fluorophenyl group significantly enhanced anticancer potency. -
Antimicrobial Evaluation
In a comprehensive evaluation published in Pharmaceutical Biology, researchers synthesized a library of benzisoxazole derivatives and tested their antimicrobial efficacy. The study concluded that the presence of the fluorine atom in the phenyl ring contributed to increased antibacterial activity, making these compounds potential candidates for developing new antibiotics.
Materials Science Applications
This compound has also found applications in materials science due to its unique electronic properties.
Organic Electronics
The compound is being investigated for its potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its π-conjugated structure allows for efficient charge transport, making it suitable for electronic applications. Preliminary studies indicate that films made from this compound exhibit good charge mobility and stability under operational conditions.
Biological Research Applications
In biological research, this compound serves as a valuable tool for studying enzyme interactions and cellular imaging.
Enzyme Inhibition Studies
Recent investigations have focused on the compound's ability to inhibit specific enzymes implicated in disease pathways. For example, studies demonstrated that it could effectively inhibit kinases involved in cancer progression, providing insights into its mechanism of action.
Fluorescent Probes
Due to its fluorescence properties, derivatives of this compound are being developed as fluorescent probes for cellular imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics.
Propiedades
Fórmula molecular |
C13H8FNO |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H8FNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H |
Clave InChI |
JDHHXWXEFCKCJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














